[3-(2-Bromo-phenyl)-propyl]-methyl-amine
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Overview
Description
[3-(2-Bromo-phenyl)-propyl]-methyl-amine is an organic compound with the molecular formula C10H14BrN. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyl chain and a methylamine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Bromo-phenyl)-propyl]-methyl-amine typically involves the bromination of a phenylpropylamine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Bromo-phenyl)-propyl]-methyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding phenylpropylamine without the bromine substituent.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Phenolic derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Phenylpropylamine.
Scientific Research Applications
[3-(2-Bromo-phenyl)-propyl]-methyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of [3-(2-Bromo-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which enhances the binding affinity of the compound to its target. Additionally, the methylamine group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-phenyl)-propan-1-ol: Similar structure but with a hydroxyl group instead of a methylamine group.
3-(2-Bromo-phenyl)-propionic acid: Contains a carboxylic acid group instead of a methylamine group.
Uniqueness
The presence of the methylamine group in [3-(2-Bromo-phenyl)-propyl]-methyl-amine distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
886762-99-8 |
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Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-(2-bromophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 |
InChI Key |
SNVJCLCBOJCEBU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=CC=C1Br |
Origin of Product |
United States |
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